molecular formula C17H16N2O2S2 B2384163 3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326879-19-9

3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2384163
CAS No.: 1326879-19-9
M. Wt: 344.45
InChI Key: FQWITANFWWVOOD-UHFFFAOYSA-N
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Description

3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thieno[3,2-d]pyrimidine core, along with the cyclopropyl and methoxybenzyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate . Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) and a primary amine . These reactions are usually carried out under reflux conditions to facilitate the formation of the thienopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated synthesis platforms can streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects . The presence of the thienopyrimidine core allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-cyclopropyl-2-[(4-methoxyphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-21-13-6-2-11(3-7-13)10-23-17-18-14-8-9-22-15(14)16(20)19(17)12-4-5-12/h2-3,6-9,12H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWITANFWWVOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4CC4)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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